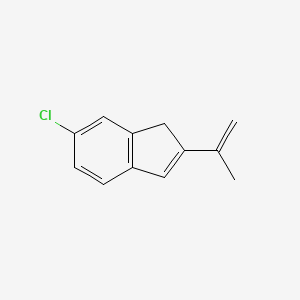6-Chloro-2-(prop-1-en-2-yl)-1H-indene
CAS No.: 819871-58-4
Cat. No.: VC16818458
Molecular Formula: C12H11Cl
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 819871-58-4 |
|---|---|
| Molecular Formula | C12H11Cl |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 6-chloro-2-prop-1-en-2-yl-1H-indene |
| Standard InChI | InChI=1S/C12H11Cl/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3 |
| Standard InChI Key | KMRSRSZDZREKLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1=CC2=C(C1)C=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
6-Chloro-2-(prop-1-en-2-yl)-1H-indene (CHCl) features a bicyclic indene system fused with a benzene ring. The chlorine substituent occupies the 6-position of the indene framework, while the prop-1-en-2-yl group (–CHC(CH)) is attached at the 2-position. This configuration introduces both electron-withdrawing (chlorine) and electron-donating (alkene) effects, influencing the compound’s electronic distribution and reactivity.
Table 1: Key Molecular Properties
The chlorine atom’s electronegativity (3.16 Pauling scale) polarizes the indene ring, enhancing electrophilic substitution susceptibility at ortho/para positions relative to the substituent. The prop-1-en-2-yl group introduces steric bulk and π-electron density, potentially stabilizing radical or carbocation intermediates during reactions .
Synthetic Methodologies
Palladium-Catalyzed Tandem Heck–Aldol Reaction
A scalable route to 2-substituted indenes involves palladium-catalyzed tandem Heck–aldol reactions, as demonstrated for 2-acyl-1H-indenes . Adapting this method for 6-chloro-2-(prop-1-en-2-yl)-1H-indene would require:
-
Substrate Preparation: 6-Chloro-2-bromo-1H-indene, synthesized via halogenation of 6-chloro-1H-indene .
-
Prop-1-en-2-yl Introduction: Reaction with prop-2-en-1-ol under Pd(0) catalysis, leveraging tetrabutylammonium chloride (TBAC) and LiCl as accelerants .
-
Optimized Conditions: Sodium acetate as base, dimethylacetamide (DMA) solvent, and temperatures of 80–100°C to achieve yields >60% .
Table 2: Proposed Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc) (5 mol%) |
| Ligand | PPh (10 mol%) |
| Base | NaOAc |
| Additives | TBAC, LiCl |
| Solvent | DMA |
| Temperature | 80°C |
| Reaction Time | 4–6 hours |
Suzuki–Miyaura Cross-Coupling
An alternative approach employs Suzuki–Miyaura coupling to attach the prop-1-en-2-yl group . This method benefits from milder conditions and broader functional group tolerance:
-
Boronic Acid Preparation: Synthesis of prop-1-en-2-ylboronic acid via hydroboration of propyne.
-
Coupling Reaction: Reaction of 6-chloro-2-bromo-1H-indene with the boronic acid using PdCl(dppf) catalyst and KPO base in THF/HO .
Physicochemical Properties and Stability
Spectral Characterization
While experimental data for the target compound are unavailable, analogous indenes provide reference benchmarks:
-
H NMR: Expected signals include a singlet for the indene methylene protons (δ 3.6–3.8 ppm), aromatic protons (δ 7.2–7.6 ppm), and vinyl protons (δ 5.5–5.8 ppm) .
-
IR Spectroscopy: C=C stretching (1640–1660 cm) and C–Cl absorption (550–600 cm) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Chlorinated indenes serve as precursors to bioactive molecules. For example, 2-acylindenes are key intermediates in alkaloid synthesis . Functionalization of 6-chloro-2-(prop-1-en-2-yl)-1H-indene via oxidation or Diels-Alder reactions could yield tricyclic scaffolds for drug discovery.
Materials Science
The rigid indene core and alkene moiety make this compound a candidate for polymerizable monomers. Copolymerization with styrene or acrylates could produce materials with tailored thermal and mechanical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume